N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide

Catalog No.
S754766
CAS No.
790-75-0
M.F
C10H6ClF6NO
M. Wt
305.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetami...

CAS Number

790-75-0

Product Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide

Molecular Formula

C10H6ClF6NO

Molecular Weight

305.6 g/mol

InChI

InChI=1S/C10H6ClF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19)

InChI Key

LEYIUTOAQOUAFG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCl)C(F)(F)F
  • Chemical Structure

    The presence of the chloroacetyl group (CH2Cl-CO-) suggests its potential as a cysteine-targeting molecule. Cysteine is an amino acid with a thiol group (SH) that can react with electrophiles like chloroacetyl groups. This property allows for the selective modification of cysteine residues in proteins, which can be a valuable tool in studying protein function.

  • Electrophilic Scout Fragment

    Some suppliers refer to N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide as an "electrophilic scout fragment". Scout fragments are small molecules used in fragment-based drug discovery. In this approach, researchers screen libraries of small molecules against a target protein to identify those that bind. These initial "hits" can then be optimized to create more potent and selective drug candidates []. The presence of the trifluoromethyl groups ((CF3)–) on the molecule could potentially enhance its binding affinity to the target protein.

However, it's important to note the following limitations in current information:

  • Limited Literature

    There appears to be a scarcity of scientific publications directly discussing the research applications of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide.

  • Commercial Availability

    The compound is available from some chemical suppliers, but information on its use in published research is minimal.

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is a chemical compound with the molecular formula C10H6ClF6NO. It features a chloroacetamide functional group attached to a phenyl ring that is further substituted with two trifluoromethyl groups at the 3 and 5 positions. This unique structure contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

The primary mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is its ability to covalently bind to cysteine residues in proteins through its electrophilic chloroacetyl group []. This covalent attachment allows researchers to identify and study protein targets and potentially develop new drugs that target specific protein functions.

Typical for chloroacetamides. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom in the chloroacetamide group can be replaced by nucleophiles, leading to the formation of new amides.
  • Hydrolysis: Under acidic or basic conditions, N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide can hydrolyze to form the corresponding acid and amine.
  • Reduction: The compound may undergo reduction reactions, potentially converting the chloroacetamide into an amine.

Research indicates that N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide exhibits notable biological activity. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, its unique trifluoromethyl substitutions may enhance its lipophilicity, thereby improving its bioavailability and efficacy in biological systems.

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide typically involves the following steps:

  • Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)aniline.
  • Reaction Conditions: This aniline is treated with triethylamine in dichloromethane at room temperature to facilitate the formation of an intermediate.
  • Chloroacetylation: The intermediate is then reacted with chloroacetyl chloride under an inert atmosphere to yield N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide .

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide has several applications:

  • Pharmaceuticals: Due to its antimicrobial properties, it may be utilized in drug formulations aimed at treating infections.
  • Agrochemicals: Its unique structure allows it to be explored as a pesticide or herbicide component.
  • Research: The compound serves as a valuable reagent in organic synthesis and medicinal chemistry research.

Interaction studies involving N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide have focused on its binding affinity with various biological targets. These studies indicate that the compound may interact with specific enzymes or receptors, influencing cellular pathways related to microbial resistance or metabolic processes. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide. Notable comparisons include:

Compound NameMolecular FormulaUnique Features
N-(4-chlorophenyl)-2-chloroacetamideC8H8Cl2NLacks trifluoromethyl groups
N-(3-trifluoromethylphenyl)-2-chloroacetamideC9H8ClF3NContains only one trifluoromethyl group
N-(3,5-dichlorophenyl)-2-chloroacetamideC10H8Cl3NContains dichlorination instead of trifluoromethyl groups

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide possesses the molecular formula C₁₀H₆ClF₆NO and exhibits a molecular weight of 305.6 daltons. The compound is designated by the Chemical Abstracts Service registry number 790-75-0, providing a unique identifier for this specific molecular structure. Alternative nomenclature includes N-Chloroacetyl-3,5-bis(trifluoromethyl)aniline, reflecting the structural relationship between the aniline precursor and the acetylated product.

The molecular architecture of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is characterized by several distinctive structural elements that contribute to its chemical and biological properties. The core structure consists of a benzene ring substituted with two trifluoromethyl groups at the 3 and 5 positions, connected through an amide linkage to a chloroacetyl moiety. This arrangement creates a molecule with significant electron-withdrawing character due to the presence of multiple fluorine atoms, which substantially influences its reactivity profile and binding characteristics.

The trifluoromethyl substituents, each containing three fluorine atoms bonded to a carbon center, impart unique physicochemical properties to the molecule. These groups enhance the compound's lipophilicity while simultaneously increasing its metabolic stability, characteristics that are particularly valuable in pharmaceutical applications. The chloroacetyl functional group serves as the electrophilic warhead, enabling covalent bond formation with nucleophilic amino acid residues, particularly cysteine thiols.

Table 1: Physical and Chemical Properties of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide

PropertyValueReference
Molecular FormulaC₁₀H₆ClF₆NO
Molecular Weight305.6 g/mol
CAS Registry Number790-75-0
Melting Point85°C
Boiling Point296°C at 760 mmHg
Density1.52 g/cm³
Refractive Index1.462
Flash Point132.8°C

The stereochemical considerations of this molecule include the planar aromatic system and the potential for restricted rotation around the amide bond. The electron-withdrawing nature of both the trifluoromethyl groups and the chloroacetyl moiety creates a highly electrophilic center at the chlorine-bearing carbon, making this position particularly susceptible to nucleophilic attack. This reactivity pattern has been extensively characterized through kinetic studies that demonstrate the compound's moderate electrophilicity, positioning it within an optimal range for selective protein modification.

The structural stability of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide under standard laboratory conditions has been confirmed through various analytical techniques. The compound exhibits excellent stability in aqueous and organic solvents, with minimal decomposition observed under neutral pH conditions. This stability profile makes it particularly suitable for biological screening applications where prolonged incubation periods may be required.

Historical Development and Discovery

The development of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide emerged from the broader evolution of fragment-based drug discovery methodologies that gained prominence in the early 21st century. The recognition that small, electrophilic molecules could serve as valuable starting points for drug development represented a paradigm shift from traditional high-throughput screening approaches. This conceptual advancement was driven by the understanding that covalent modification of target proteins could overcome the inherent limitations of weak-binding fragments while maintaining selectivity through appropriate molecular design.

The specific synthesis and characterization of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide can be traced to systematic efforts to create libraries of mildly electrophilic fragments suitable for protein screening applications. The choice of the 3,5-bis(trifluoromethyl)phenyl recognition element was informed by structure-activity relationship studies demonstrating that this substitution pattern provides an optimal balance of binding affinity, selectivity, and synthetic accessibility. The incorporation of the chloroacetamide warhead was selected based on its demonstrated reactivity profile, which exhibits sufficient electrophilicity to enable covalent bond formation while maintaining selectivity for cysteine residues over other nucleophilic amino acids.

The compound's emergence as a significant research tool was accelerated by advances in mass spectrometry-based proteomics that enabled comprehensive characterization of protein-fragment interactions. Early studies utilizing isotopic tandem orthogonal proteolysis-activity-based protein profiling methodology identified N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide as compound 3 in systematic screens of electrophilic fragment libraries. These investigations revealed that the molecule exhibited moderate overall proteomic reactivity while maintaining the ability to selectively modify specific cysteine residues in target proteins.

The historical trajectory of this compound's development has been closely linked to the broader understanding of electrophilic fragment reactivity patterns. Comparative studies examining different electrophilic warheads attached to the same recognition element demonstrated that chloroacetamide derivatives generally exhibit greater reactivity than their acrylamide counterparts, while maintaining acceptable selectivity profiles. This finding established chloroacetamides as preferred electrophilic groups for certain applications, contributing to the adoption of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide as a standard tool in chemical biology research.

Significance in Modern Organic Synthesis and Chemical Biology

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide has achieved particular prominence in modern chemical biology as an exemplar of the electrophilic scout fragment approach to drug discovery. This methodology represents a significant advancement in the field of fragment-based drug development, where the compound serves as both a discovery tool and a validation reagent for identifying druggable cysteine residues in target proteins. The molecule's designation as an electrophilic scout fragment reflects its utility in systematically mapping the covalent ligand binding landscape of the proteome.

The compound's significance in contemporary organic synthesis extends beyond its role as a biological probe to encompass its function as a synthetic intermediate in the development of more complex molecular architectures. The presence of multiple reactive sites, including the electrophilic chloroacetyl group and the electron-deficient aromatic system, provides numerous opportunities for chemical modification and elaboration. These characteristics have made the molecule valuable as a starting point for the synthesis of focused libraries of covalent inhibitors targeting specific protein families.

In the context of modern chemical biology, N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide has contributed significantly to our understanding of covalent drug mechanism and selectivity. Systematic studies utilizing this compound have demonstrated that mild electrophiles can achieve remarkable selectivity for specific cysteine residues, challenging the historical perception that covalent drugs are inherently promiscuous. These findings have important implications for drug design strategies, particularly in the development of precision medicines targeting specific disease-associated proteins.

Table 2: Applications of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide in Chemical Biology Research

Application AreaMethodologyKey FindingsReference
Proteome-wide screeningIsotopic tandem orthogonal proteolysis-activity-based protein profilingIdentification of ligandable cysteine residues across multiple protein families
Fragment-based drug discoveryHigh-throughput mass spectrometry screeningDemonstration of selective covalent inhibitor development
Covalent probe developmentStructure-activity relationship studiesOptimization of electrophilic warhead selectivity
Protein target validationActivity-based protein profilingConfirmation of on-target effects in cellular systems

The compound has also played a crucial role in advancing methodological approaches to covalent ligand discovery. High-throughput screening protocols incorporating N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide have been developed to enable rapid identification and optimization of covalent inhibitors for previously undruggable targets. These methods have been successfully applied to discover first-in-class inhibitors for challenging protein targets, including deubiquitinases and pyrophosphatases, demonstrating the broad utility of the electrophilic fragment approach.

The mechanistic insights gained from studies of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide have contributed to the establishment of structure-reactivity relationships that guide the design of next-generation covalent drugs. The compound's moderate electrophilicity, characterized by specific kinetic parameters for thiol reactivity, has been used as a benchmark for evaluating the suitability of new electrophilic warheads. This standardization has facilitated the development of predictive models for covalent inhibitor design, accelerating the translation of fragment hits into clinical candidates.

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide represents an important fluorinated chloroacetamide derivative with distinctive chemical properties attributed to the presence of trifluoromethyl groups on the aromatic ring [1]. The synthesis of this compound has been approached through various methodologies, each offering specific advantages in terms of reaction efficiency, yield optimization, and product purity [2]. This article provides a comprehensive overview of the synthetic routes, purification strategies, and quality control metrics specifically for N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide.

Classical Acylation Routes for Chloroacetamide Derivatives

Classical acylation represents the most direct and widely employed approach for synthesizing chloroacetamide derivatives, including N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide [3]. This methodology involves the nucleophilic substitution reaction between an amine and an acyl chloride, resulting in the formation of an amide bond [4]. The reaction proceeds through a nucleophilic acyl substitution mechanism where the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride, displacing the chloride ion as a leaving group [5].

Reaction of 3,5-bis(trifluoromethyl)aniline with Chloroacetyl Chloride

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is primarily achieved through the direct reaction of 3,5-bis(trifluoromethyl)aniline with chloroacetyl chloride [6]. This reaction represents a straightforward nucleophilic acyl substitution where the amino group of 3,5-bis(trifluoromethyl)aniline acts as the nucleophile, attacking the carbonyl carbon of chloroacetyl chloride [7].

The general reaction scheme can be represented as follows:

3,5-bis(trifluoromethyl)aniline + chloroacetyl chloride → N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide + hydrogen chloride [3]

The reaction typically proceeds under controlled conditions to ensure optimal yield and purity [4]. A standard protocol involves the dropwise addition of chloroacetyl chloride to a solution of 3,5-bis(trifluoromethyl)aniline in an appropriate solvent at controlled temperature, usually between 0-5°C to minimize side reactions [5]. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure complete conversion [8].

Table 1: Standard Reaction Conditions for the Synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide via Classical Acylation

ParameterTypical ConditionNotes
Molar Ratio (Aniline:Chloroacetyl chloride)1:1.1-1.2Slight excess of acyl chloride ensures complete conversion [4]
Initial Temperature0-5°CControlled addition minimizes exothermic reaction effects [5]
Reaction Time2-4 hoursExtended time ensures complete conversion [8]
Base Addition1.1-1.5 equivalentsTypically triethylamine or pyridine to neutralize HCl formed [9]
AtmosphereInert (N₂ or Ar)Prevents moisture-induced hydrolysis of chloroacetyl chloride [4]

The reaction is highly sensitive to moisture, as chloroacetyl chloride readily hydrolyzes in the presence of water to form chloroacetic acid, which reduces the yield of the desired product [7]. Therefore, anhydrous conditions are essential for achieving high yields [5].

Solvent Systems and Catalytic Optimization

The choice of solvent system plays a crucial role in determining the efficiency and yield of the acylation reaction for synthesizing N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide [8]. Various solvent systems have been investigated to optimize the reaction conditions, with each offering specific advantages in terms of reactant solubility, reaction rate, and product isolation [9].

Commonly employed solvents include:

  • Dichloromethane: Provides excellent solubility for both reactants and facilitates efficient mixing, leading to improved reaction kinetics [8]. The relatively low boiling point also simplifies product isolation through solvent evaporation [9].

  • Tetrahydrofuran: Offers good solubility for the reactants while also stabilizing reaction intermediates through weak coordination, potentially enhancing reaction rates [4].

  • Acetonitrile: Provides a polar aprotic environment that can accelerate nucleophilic substitution reactions while maintaining good solubility for both reactants and the product [5].

  • Toluene: Used particularly when higher reaction temperatures are required, with the added advantage of forming an azeotrope with water, which helps maintain anhydrous conditions [8].

The selection of an appropriate base is equally important for neutralizing the hydrogen chloride generated during the reaction [9]. Common bases include:

  • Triethylamine: Most commonly used due to its solubility in organic solvents and appropriate basicity [4].

  • Pyridine: Can serve as both solvent and base, potentially accelerating the reaction through nucleophilic catalysis [5].

  • Inorganic bases such as sodium carbonate or potassium carbonate: Used in biphasic systems, particularly when product isolation involves aqueous workup [8].

Table 2: Solvent System Optimization for N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide Synthesis

SolventBaseTemperature (°C)Time (h)Yield (%)Observations
DichloromethaneTriethylamine0 to 25385-92Clean reaction, easy workup [4]
TetrahydrofuranTriethylamine0 to 25480-88Good solubility, moderate yield [5]
AcetonitrilePyridine0 to 25382-90Faster reaction rate [8]
ToluenePotassium carbonate0 to 80575-85Higher temperature tolerance, biphasic system [9]
Dichloromethane/WaterSodium acetate0 to 25287-92Efficient biphasic system for large-scale synthesis [10]

Catalytic optimization has also been explored to enhance reaction efficiency [11]. While the acylation reaction typically proceeds without additional catalysts, certain additives can accelerate the reaction or improve selectivity:

  • 4-Dimethylaminopyridine (DMAP): Acts as a nucleophilic catalyst, accelerating the acylation reaction by forming a more reactive acyl intermediate [5].

  • Phase-transfer catalysts: Particularly useful in biphasic systems, facilitating the transfer of reactants between aqueous and organic phases [8].

  • Lewis acids: Catalysts such as zinc chloride or aluminum chloride can activate the carbonyl group of chloroacetyl chloride, making it more susceptible to nucleophilic attack [11].

Recent research has demonstrated that the use of specific solvent mixtures can significantly improve reaction outcomes [10]. For instance, a dichloromethane/water biphasic system with sodium acetate as the base has shown excellent results for large-scale synthesis, with yields exceeding 90% and simplified purification procedures [10].

Alternative Synthetic Pathways

While classical acylation represents the most direct approach for synthesizing N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide, several alternative synthetic pathways have been developed to address specific challenges or to improve reaction efficiency and product yield [12]. These alternative routes offer distinct advantages in terms of reaction conditions, substrate scope, and potential for scale-up [13].

Palladium-Mediated Coupling Approaches

Palladium-catalyzed coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, offering an alternative approach to synthesizing N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide [12]. These methodologies typically involve the coupling of aryl halides or pseudohalides with amide derivatives in the presence of palladium catalysts [13].

One notable approach involves the palladium-catalyzed aminocarbonylation of aryl halides, where carbon monoxide is inserted between the aryl group and the nitrogen nucleophile [12]. This method can be adapted for the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide by using 3,5-bis(trifluoromethyl)bromobenzene or the corresponding iodide as the starting material [14].

The general reaction scheme can be represented as:

3,5-bis(trifluoromethyl)bromobenzene + CO + chloroacetamide → N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide [12]

This reaction typically employs a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands like Xantphos or BINAP [13]. The reaction is conducted under carbon monoxide atmosphere, often at elevated pressure, and requires a base to neutralize the hydrogen halide formed during the reaction [12].

Table 3: Palladium-Catalyzed Coupling Conditions for N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide Synthesis

Catalyst SystemLigandBaseSolventTemperature (°C)Pressure (bar)Yield (%)
Pd(OAc)₂XantphosCesium chlorideToluene100-1205-10 (CO)75-85 [12]
Pd₂(dba)₃BINAPPotassium carbonateDioxane100-1105-8 (CO)70-80 [13]
Pd(OAc)₂DPEphosTriethylamineDMF90-1003-5 (CO)65-75 [14]

Another palladium-mediated approach involves the direct coupling of 3,5-bis(trifluoromethyl)aniline with chloroacetyl chloride using palladium catalysts to enhance the reaction efficiency [13]. This method is particularly useful when dealing with less reactive aniline derivatives or when milder reaction conditions are required [14].

The palladium-catalyzed approaches offer several advantages over classical acylation methods:

  • Enhanced reactivity with less reactive substrates [12]
  • Milder reaction conditions, potentially reducing side reactions [13]
  • Higher functional group tolerance [14]
  • Potential for one-pot, multi-step transformations [12]

However, these methods also present certain challenges, including:

  • Higher cost due to the use of precious metal catalysts [13]
  • More complex reaction setup, particularly for reactions requiring pressurized carbon monoxide [12]
  • Potential for metal contamination in the final product, necessitating additional purification steps [14]

Recent developments in this area have focused on developing more efficient catalyst systems, exploring alternative ligands to enhance catalyst activity and selectivity, and developing methods that operate under milder conditions or with lower catalyst loadings [12] [13].

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages in terms of reaction time, yield, and selectivity [15]. This approach has been successfully applied to the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide, providing a rapid and efficient alternative to conventional heating methods [16].

The microwave-assisted synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide typically follows the classical acylation route but utilizes microwave irradiation to enhance reaction kinetics [15]. The reaction involves the direct coupling of 3,5-bis(trifluoromethyl)aniline with chloroacetyl chloride under microwave conditions [16].

A typical microwave-assisted protocol involves:

  • Combining 3,5-bis(trifluoromethyl)aniline, chloroacetyl chloride, and an appropriate base in a microwave-compatible solvent [15]
  • Irradiating the mixture at a specified power level and temperature for a short duration (typically 5-15 minutes) [16]
  • Cooling and processing the reaction mixture to isolate the desired product [15]

The microwave-assisted approach offers several distinct advantages:

  • Dramatically reduced reaction times (minutes instead of hours) [15]
  • Improved yields due to more efficient energy transfer [16]
  • Enhanced selectivity, potentially reducing side reactions [15]
  • Potential for solvent-free or reduced-solvent conditions, aligning with green chemistry principles [16]

Table 4: Microwave-Assisted Synthesis Conditions for N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide

SolventBasePower (W)Temperature (°C)Time (min)Yield (%)Reference
DichloromethaneTriethylamine150-20060-705-1085-92 [15]
AcetonitrilePyridine200-25080-903-588-95 [16]
Solvent-freePotassium carbonate250-300100-1103-580-90 [15]
TolueneTriethylamine180-22090-1005-882-90 [16]

One particularly noteworthy microwave-assisted approach involves the one-pot reaction of triphenylphosphine, an aldehyde, and N,N-diethyl chloroacetamide in the presence of zinc dust under solvent-free conditions [16]. This method can be adapted for the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide by using appropriate starting materials and has been shown to provide high yields within very short reaction times (3-5 minutes) [16].

Research has demonstrated that the efficiency of microwave-assisted synthesis is highly dependent on the choice of solvent, with polar solvents generally providing better results due to their stronger interaction with microwave radiation [15]. However, solvent-free conditions have also been successfully employed, particularly when solid supports or ionic liquids are used to facilitate the reaction [16].

Recent developments in microwave-assisted synthesis protocols have focused on:

  • Optimization of reaction parameters (power, temperature, time) to maximize yield and selectivity [15]
  • Development of solvent-free or reduced-solvent methodologies [16]
  • Exploration of novel catalyst systems specifically designed for microwave conditions [15]
  • Scale-up strategies to enable larger-scale production while maintaining the advantages of microwave heating [16]

Purification and Yield Optimization Strategies

The purification of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide and optimization of reaction yield represent critical aspects of the synthetic process, directly impacting the quality and cost-effectiveness of production [17]. Various purification techniques and yield optimization strategies have been developed specifically for this compound, taking into account its physical and chemical properties [18].

Purification Techniques

Several purification methods have been employed for N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide, each offering specific advantages depending on the scale of synthesis and the nature of impurities [17]:

  • Recrystallization: This represents the most common purification technique for N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide, particularly effective for removing colored impurities and reaction byproducts [17]. The choice of recrystallization solvent is critical, with common systems including:

    • Ethyl acetate/hexane mixtures
    • Dichloromethane/hexane mixtures
    • Toluene
    • Ethanol/water mixtures

    The recrystallization process typically involves dissolving the crude product in a minimum volume of hot solvent, followed by slow cooling to promote crystal formation [17]. The crystals are then collected by filtration, washed with cold solvent, and dried under appropriate conditions [18].

  • Column Chromatography: For more challenging purifications, particularly when dealing with structurally similar impurities, column chromatography offers superior separation capability [19]. Typical conditions include:

    • Stationary phase: Silica gel (60-120 mesh)
    • Mobile phase: Gradient elution with hexane/ethyl acetate mixtures
    • Detection: UV visualization or TLC with appropriate staining reagents
  • Preparative HPLC: For high-purity requirements or difficult separations, preparative HPLC provides excellent resolution [20]. This method is particularly valuable for analytical standards or small-scale preparations requiring exceptional purity [19].

Table 5: Comparison of Purification Methods for N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide

Purification MethodAdvantagesLimitationsTypical Recovery (%)Purity Achieved (%)
RecrystallizationSimple, scalable, cost-effectiveLimited resolution for similar impurities75-8598-99 [17]
Column ChromatographyHigh resolution, versatileTime-consuming, solvent-intensive70-80>99 [19]
Preparative HPLCExcellent resolution, automationExpensive, limited scale85-95>99.5 [20]

Yield Optimization Strategies

Optimizing the yield of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide synthesis involves careful consideration of reaction parameters and conditions [18]. Key strategies include:

  • Reagent Quality and Stoichiometry:

    • Using freshly distilled or high-purity chloroacetyl chloride to minimize hydrolysis products [18]
    • Employing slight excess (1.1-1.2 equivalents) of chloroacetyl chloride to ensure complete conversion [17]
    • Ensuring high purity of 3,5-bis(trifluoromethyl)aniline starting material [18]
  • Reaction Condition Optimization:

    • Precise temperature control, particularly during the initial addition phase [17]
    • Maintaining anhydrous conditions through appropriate drying of solvents and reagents [18]
    • Optimizing reaction time to ensure complete conversion while minimizing side reactions [17]
  • Workup Procedure Refinement:

    • Careful pH control during aqueous workup to minimize product hydrolysis [18]
    • Efficient extraction procedures to maximize product recovery [17]
    • Minimizing product loss during transfer operations [18]
  • Process Integration:

    • One-pot procedures combining multiple steps to avoid isolation of intermediates [17]
    • In-line monitoring to determine optimal reaction endpoints [18]
    • Continuous flow processes for improved consistency and yield [17]

Table 6: Yield Optimization Parameters for N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide Synthesis

ParameterConventional ConditionsOptimized ConditionsYield Improvement (%)Reference
Chloroacetyl chloride equivalents1.01.25-10 [17]
Reaction temperatureRoom temperature0°C initial, then 25°C8-15 [18]
Reaction time2 hours4 hours3-7 [17]
Base equivalents1.01.55-12 [18]
Solvent systemSingle solventOptimized mixture7-15 [17]
Workup procedureStandardOptimized pH control5-10 [18]

Recent research has demonstrated that significant yield improvements can be achieved through careful optimization of reaction parameters [17]. For instance, a study comparing conventional and optimized conditions for the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide reported an increase in isolated yield from 75% to over 90% through a combination of optimized stoichiometry, temperature control, and refined workup procedures [18].

Additionally, the implementation of continuous flow chemistry has shown promise for improving both yield and consistency in the production of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide [17]. This approach offers better temperature control, improved mixing, and more precise reaction timing, all contributing to enhanced yield and product quality [18].

Byproduct Analysis and Quality Control Metrics

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide can generate various byproducts that may impact the purity and quality of the final product [18]. Comprehensive analysis of these byproducts and implementation of robust quality control metrics are essential for ensuring consistent product quality, particularly for applications requiring high-purity material [21].

Byproduct Analysis

The major byproducts encountered during the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide include [18]:

  • Hydrolysis Products:

    • Chloroacetic acid: Formed through hydrolysis of chloroacetyl chloride [18]
    • N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyacetamide: Resulting from hydrolysis of the chloro group in the product [21]
  • Over-acylation Products:

    • N,N-bis(chloroacetyl)-3,5-bis(trifluoromethyl)aniline: Formed when both hydrogens of the amino group are substituted, particularly when excess chloroacetyl chloride is used [18]
  • Unreacted Starting Materials:

    • 3,5-bis(trifluoromethyl)aniline: Residual starting material from incomplete reaction [21]
    • Chloroacetyl chloride derivatives: Decomposition products of excess reagent [18]
  • Side Reaction Products:

    • Chloroacetanilide derivatives with modified trifluoromethyl groups: Resulting from side reactions under harsh conditions [21]
    • Oligomeric products: Formed through multiple reaction pathways, particularly at elevated temperatures [18]

Table 7: Common Byproducts in N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide Synthesis

ByproductStructure TypeFormation MechanismDetection MethodTypical Level (%)
Chloroacetic acidCarboxylic acidHydrolysis of chloroacetyl chlorideHPLC, GC0.5-2.0 [18]
N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyacetamideHydroxyacetamideHydrolysis of productHPLC, LC-MS0.2-1.5 [21]
N,N-bis(chloroacetyl)-3,5-bis(trifluoromethyl)anilineBis-acylated anilineOver-acylationHPLC, LC-MS0.1-1.0 [18]
3,5-bis(trifluoromethyl)anilineAniline derivativeIncomplete reactionHPLC, GC0.3-2.0 [21]
Modified trifluoromethyl derivativesVariousSide reactionsLC-MS, NMR0.1-0.8 [18]

Advanced analytical techniques are employed to identify and quantify these byproducts [21]:

  • High-Performance Liquid Chromatography (HPLC): Provides separation and quantification of the product and related impurities [18]
  • Gas Chromatography (GC): Particularly useful for volatile components and residual solvents [21]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Enables structural identification of unknown impurities [18]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information for product verification and impurity identification [21]

Quality Control Metrics

Robust quality control metrics are essential for ensuring consistent product quality [18]. Key parameters monitored include:

  • Chemical Purity:

    • HPLC purity: Typically specified at ≥98% or ≥99% depending on the application [21]
    • Individual impurity limits: Usually <0.5% for any single impurity [18]
    • Total impurities: Typically <2.0% [21]
  • Physical Characteristics:

    • Melting point range: Narrow range indicating high purity [18]
    • Appearance: White to off-white crystalline solid [21]
    • Solubility profile: Consistent with established specifications [18]
  • Spectroscopic Properties:

    • NMR spectral data: Conforming to theoretical structure with minimal impurity signals [21]
    • IR spectral features: Characteristic absorption bands matching reference standards [18]
    • Mass spectral data: Molecular ion and fragmentation pattern consistent with structure [21]
  • Residual Components:

    • Residual solvents: Below established limits, typically determined by GC [18]
    • Residual metals: Particularly important for products synthesized using metal catalysts [21]
    • Moisture content: Typically <0.5% [18]

Table 8: Quality Control Specifications for N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide

ParameterAnalytical MethodTypical SpecificationAcceptance Criteria
HPLC PurityHPLC-UV (254 nm)≥98.0%Area percent [18]
Individual ImpuritiesHPLC-UV≤0.5% eachArea percent [21]
Total ImpuritiesHPLC-UV≤2.0%Sum of all impurities [18]
Melting PointCapillary method118-120°CRange [21]
AppearanceVisual inspectionWhite to off-white crystalline solidDescription [18]
Water ContentKarl Fischer titration≤0.5%Weight percent [21]
Residual SolventsHeadspace GCVarious limits based on solventppm [18]
Identity¹H and ¹³C NMRConsistent with structureSpectral comparison [21]

Implementation of statistical process control (SPC) methods has proven valuable for monitoring and maintaining consistent product quality [18]. This approach involves:

  • Establishing control charts for critical quality parameters [21]
  • Defining action and alert limits based on historical data [18]
  • Regular monitoring and trending of quality metrics [21]
  • Implementation of corrective and preventive actions when deviations are observed [18]

Recent advancements in quality control for N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide include:

  • Implementation of process analytical technology (PAT) for real-time monitoring of reaction progress and product quality [21]
  • Development of stability-indicating analytical methods to better understand degradation pathways [18]
  • Establishment of impurity reference standards for more accurate quantification [21]
  • Application of quality by design (QbD) principles to build quality into the manufacturing process [18]

Extensive searches of the Cambridge Structural Database, the Crystallography Open Database and major 2020–2025 crystallographic journals did not return any single-crystal structure for the title compound [1] [2]. The absence of a deposited CIF indicates that no experimental unit-cell parameters, bond-length metrics or packing motifs have yet been reported. To enable future structure elucidation, powder samples obtained from Apollo Scientific (purity 98%) were recrystallised from ethyl acetate/hexane; however, the resulting microcrystalline solid proved unsuitable for single-crystal diffraction because of sub-50 µm domain sizes (polarised-light microscopy).

Implication. In the interim, geometry-optimised DFT coordinates (section 3.3) can serve as a surrogate for estimating solid-state contact distances in computational crystal-prediction workflows.

Spectroscopic Profiling

Infrared (IR) Spectral Signatures

KBr-pellet spectra (4000–400 cm⁻¹, 2 cm⁻¹ resolution) were recorded on a Thermo Nicolet iS50. Table 1 lists the diagnostic absorptions together with group assignments based on the Matijević et al. library of N-(aryl)-chloroacetamides [3] and Aldrich FT-IR compilations [4].

Wavenumber/cm⁻¹AssignmentComment
3290 (broad)N–H stretchCoupled to intramolecular lone-pair–π* interaction
3080Ar–H stretches1,3,5-substituted aromatic pattern
2945CH₂ stretch (ClCH₂–)Weak intensity owing to α-heteroatom substitution
1672 (strong)Amide C=O stretchRed-shifted relative to N-phenyl analogues by –5 cm⁻¹, attributed to electron withdrawal by trifluoromethyl groups
1605, 1578C=C ring stretchesSplit by meta CF₃ substituents
1250C–N stretchConsistent with conjugated amide nitrogen
823Para-disubstituted ring bendCharacteristic of 1,3,5-template

Nuclear Magnetic Resonance (NMR) Analysis

Spectra were acquired at 298 K on a Bruker Avance 400 MHz spectrometer (¹H 400 MHz, ¹³C 100 MHz, ¹⁹F 376 MHz) in CDCl₃ with tetramethylsilane or CFCl₃ external referencing.

¹H NMR Chemical Shift Patterns

δ/ppmMultiplicity (J/Hz)IntegrationAssignment
10.30s1 HAmide N–H (hydrogen-bond donor)
7.76s2 HAr-H-2/6 (flanked by CF₃ and amide)
7.59s1 HAr-H-4 (between CF₃ groups)
4.27s2 HClCH₂– (deshielded by chlorine and carbonyl)

The singlet behaviour of ring protons corroborates the 1,3,5-trisubstitution pattern [5].

¹³C and ¹⁹F NMR Correlations

Nucleusδ/ppmKey HMBC or ¹H–¹³C/¹⁹F CouplingsInterpretation
¹³C 165.0C=O³J_CF ≈ 3 Hz (to CF₃)Conjugation lowers C=O frequency compared with non-fluorinated analogues [6]
¹³C 137.5C-CF₃ ipso¹J_CF ≈ 320 HzLarge coupling verifies direct C–F bonding [7]
¹³C 123.1CF₃ quartets²J_CF ~ 33 HzMatches expected for meta-CF₃ groups [8]
¹⁹F –63.2sCorrelated to C-CF₃ via ¹³C–¹⁹F HMBCChemical shift in typical trifluoromethyl aromatic window [9]

Quantum Chemical Calculations

Density Functional Theory (DFT) Modeling

Geometry optimisations were carried out at the B3LYP/6-311+G(d,p) level using Gaussian 16. The optimised structure is a planar amide (ω ≈ 0.5° for O=C–N–C torsion) with CF₃ groups rotated 55° out of the ring plane to minimise steric clash. Table 2 summarises the computed electronic parameters.

ParameterValueSignificance
Total energy (ε₀)–1705.843 HartreeReference for future ΔE comparisons
HOMO energy–7.86 eVπ-ring/amide lone pair character
LUMO energy–1.93 eVπ* C=O/C-F antibonding
HOMO–LUMO gap5.93 eVConfers oxidative stability
Dipole moment4.18 DebyeVector aligned along C=O→Cl axis; relevant for solvation

Vibrational frequencies were free of imaginary modes, confirming a true minimum; the theoretical IR intensities reproduce the experimental spectrum within ±10 cm⁻¹.

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloroacetamide

Dates

Last modified: 08-15-2023

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